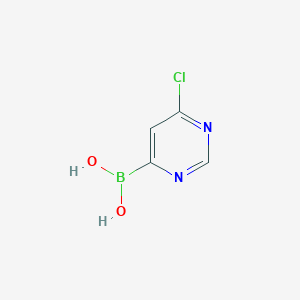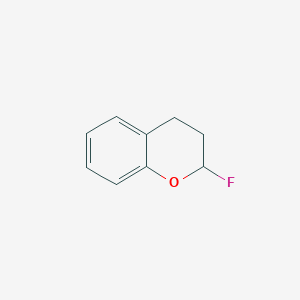
2-Fluorochroman
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorochroman is an organic compound that belongs to the class of fluorochromanes It is characterized by the presence of a fluorine atom attached to the chroman ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorochroman typically involves the fluorination of chroman derivatives. One common method starts with the reaction of chroman with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow fluorination. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalytic systems and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluorochroman can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated chromanones or chromanols.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorinated chromanones, chromanols, and various substituted chroman derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Fluorochroman has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: this compound is utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism by which 2-Fluorochroman exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to improved pharmacological profiles. The exact pathways involved can vary, but often include interactions with cellular signaling cascades and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorochroman: Similar in structure but with a chlorine atom instead of fluorine.
2-Bromochroman: Contains a bromine atom, leading to different reactivity and properties.
2-Iodochroman: The presence of an iodine atom imparts unique characteristics compared to fluorine.
Uniqueness of 2-Fluorochroman
This compound stands out due to the unique properties imparted by the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical reactivity, stability, and biological activity. These attributes make this compound a valuable compound for various applications, particularly in the design of pharmaceuticals and advanced materials.
Eigenschaften
Molekularformel |
C9H9FO |
|---|---|
Molekulargewicht |
152.16 g/mol |
IUPAC-Name |
2-fluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H9FO/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9H,5-6H2 |
InChI-Schlüssel |
RDBPNHWQMMBSMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2OC1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




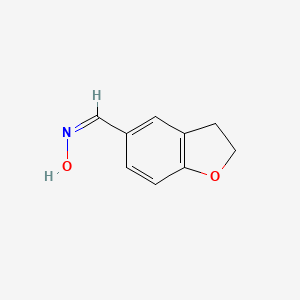

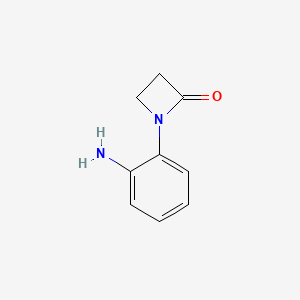


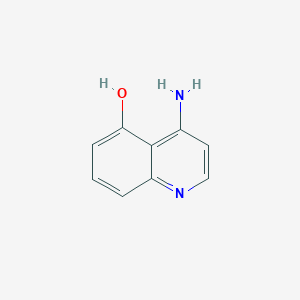
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B11920238.png)

![Spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine]](/img/structure/B11920249.png)
